5-Fluoropyridine-3-sulfonyl chloride chemical properties
5-Fluoropyridine-3-sulfonyl chloride chemical properties
An In-depth Technical Guide on 5-Fluoropyridine-3-sulfonyl chloride
Introduction
5-Fluoropyridine-3-sulfonyl chloride is a key pharmaceutical intermediate, valued for its dual reactive sites: the fluorine atom and the sulfonyl chloride group.[1] This combination allows for its versatile application in the design and synthesis of a wide array of drug molecules. The sulfonyl chloride moiety readily reacts with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These functional groups are integral components of numerous biologically active compounds.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with 5-Fluoropyridine-3-sulfonyl chloride.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Fluoropyridine-3-sulfonyl chloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1060802-49-4 | [3] |
| Molecular Formula | C₅H₃ClFNO₂S | [4] |
| Molecular Weight | 195.60 g/mol | [4] |
| IUPAC Name | 5-fluoropyridine-3-sulfonyl chloride | [3] |
| Appearance | Solid (based on related compounds) | [5] |
| Melting Point | 144 - 145 °C (for Pyridine-3-sulfonyl chloride hydrochloride) | [5] |
Synthesis
A common synthetic route to 5-Fluoropyridine-3-sulfonyl chloride starts from 5-fluoro-3-bromo-pyridine. The process involves a Grignard reaction followed by treatment with sulfur dioxide and then sulfuryl chloride.[1]
Experimental Protocol: Synthesis of 5-Fluoropyridine-3-sulfonyl chloride[1]
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Grignard Reagent Formation: To a solution of 5-fluoro-3-bromo-pyridine (17.6 g, 0.1 mol) in diethyl ether (100 mL), a tetrahydrofuran solution of isopropylmagnesium bromide (50 mL, 0.1 mol, 2 M in THF) is slowly added dropwise at 25°C. The reaction mixture is stirred for 0.5 hours after the addition is complete.
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Sulfination: The reaction mixture is then cooled to -40°C using an ice-acetone bath, and sulfur dioxide gas is bubbled through the solution for 1 hour.
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Chlorination: While maintaining the temperature at -30°C, sulfuryl chloride (16.2 g, 0.12 mol) is added slowly to the reaction mixture.
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Work-up and Isolation: The reaction is quenched, and the product, 5-Fluoropyridine-3-sulfonyl chloride, is isolated and purified using standard laboratory techniques.
Reactivity
Pyridine-sulfonyl chlorides are versatile reagents in organic synthesis.[2] The primary reactivity of 5-Fluoropyridine-3-sulfonyl chloride is centered around the sulfonyl chloride group, which is an excellent electrophile. It readily reacts with a variety of nucleophiles.
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Sulfonamide Formation: Reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. This is a crucial reaction in medicinal chemistry as the sulfonamide moiety is a well-known pharmacophore.[2]
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Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters.[2]
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Friedel-Crafts Type Reactions: In the presence of a Lewis acid, it can act as an electrophile to sulfonylate aromatic compounds.[2]
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Reduction: The sulfonyl chloride can be reduced to the corresponding sulfinic acid or thiol.[2]
The fluorine atom on the pyridine ring also influences the reactivity. The high electronegativity of fluorine can accelerate nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, making fluoropyridines more reactive than their chloro-analogues in such reactions.[6]
Spectroscopic Data
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¹H NMR: Protons on the pyridine ring would be expected in the aromatic region (typically δ 7-9 ppm). The exact chemical shifts and coupling constants would be influenced by the fluorine and sulfonyl chloride substituents. For pyridine-3-sulfonyl chloride, proton signals have been observed.[7]
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¹³C NMR: Carbon signals for the pyridine ring would appear in the aromatic region of the spectrum.
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¹⁹F NMR: A signal corresponding to the fluorine atom on the pyridine ring would be present.
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IR Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands in the infrared spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[8]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for chlorine (A+2 peak) would be observed for fragments containing the sulfonyl chloride group.[8]
Safety and Handling
Safety data for 5-Fluoropyridine-3-sulfonyl chloride is not explicitly detailed, but information for the related compound, pyridine-3-sulfonyl chloride, provides important safety guidance.[5][9]
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Hazards: This class of compounds is generally corrosive and causes severe skin burns and eye damage.[9][10] It may also cause respiratory irritation.[9] It is harmful if swallowed.[10] The compound reacts violently with water, liberating toxic gas.[5]
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Handling: Use only under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a cool, dry, and well-ventilated place.[5][9] Keep the container tightly closed and store locked up.[5][10] It is moisture-sensitive.[10]
-
First Aid:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[5][10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][10]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[5][10]
-
References
- 1. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. 5-Fluoropyridine-3-sulfonyl chloride | 1060802-49-4 | Benchchem [benchchem.com]
- 3. 5-Fluoropyridine-3-Sulfonyl Chloride | 1060802-49-4 [chemicalbook.com]
- 4. 3-Fluoropyridine-4-sulfonyl chloride | C5H3ClFNO2S | CID 55279425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
